Cas no 82920-01-2 (a-D-Galactopyranoside,3,4-anhydro-1,6-dichloro-1,6-dideoxy-b-D-tagatofuranosyl 4-chloro-4-deoxy- (9CI))

a-D-Galactopyranoside,3,4-anhydro-1,6-dichloro-1,6-dideoxy-b-D-tagatofuranosyl 4-chloro-4-deoxy- (9CI) structure
82920-01-2 structure
Product Name:a-D-Galactopyranoside,3,4-anhydro-1,6-dichloro-1,6-dideoxy-b-D-tagatofuranosyl 4-chloro-4-deoxy- (9CI)
CAS No:82920-01-2
MF:C12H17Cl3O7
MW:379.618181943893
CID:722388
PubChem ID:14558739
Update Time:2025-04-19

a-D-Galactopyranoside,3,4-anhydro-1,6-dichloro-1,6-dideoxy-b-D-tagatofuranosyl 4-chloro-4-deoxy- (9CI) Chemical and Physical Properties

Names and Identifiers

    • a-D-Galactopyranoside,3,4-anhydro-1,6-dichloro-1,6-dideoxy-b-D-tagatofuranosyl 4-chloro-4-deoxy- (9CI)
    • 4-chloro-4-deoxy-alpha-galactopyranosyl 3,4-anhydro-1,6-dichloro-1,6-dideoxy-beta-lyxo-hexulofuranoside
    • 82920-01-2
    • (2R,3R,4R,5R,6R)-2-[[(1S,2R,4S,5R)-2,4-Bis(chloromethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]oxy]-5-chloro-6-(hydroxymethyl)oxane-3,4-diol
    • alpha-D-Galactopyranoside, 3,4-anhydro-1,6-dichloro-1,6-dideoxy-beta-D-3,4-anhydro-1,6-dichloro-1,6-dideoxy-beta-D-tagatofuranosyl 4-chloro-4-deoxy-
    • 3,4-Anhydro-1,6-dichloro-1,6-dideoxy-beta-D-3,4-anhydro-1,6-dichloro-1,6-dideoxy-beta-D-tagatofuranosyl 4-chloro-4-deoxy-alpha-D-Galactopyranoside
    • Cl-Galp-hex
    • Inchi: 1S/C12H17Cl3O7/c13-1-4-9-10(20-9)12(3-14,21-4)22-11-8(18)7(17)6(15)5(2-16)19-11/h4-11,16-18H,1-3H2/t4-,5-,6+,7+,8-,9+,10+,11-,12+/m1/s1
    • InChI Key: OIIZKKISVMSLGT-NQDOVTBYSA-N
    • SMILES: ClC[C@@]1([C@@H]2[C@H]([C@@H](CCl)O1)O2)O[C@@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)Cl)O)O

Computed Properties

  • Exact Mass: 378.003986g/mol
  • Monoisotopic Mass: 378.003986g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 101Ų
Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.